molecular formula C8H15LiO2 B15087961 Lithium 2,2-di-n-propylacetate

Lithium 2,2-di-n-propylacetate

Cat. No.: B15087961
M. Wt: 150.2 g/mol
InChI Key: CWFAFDCTBAYTFA-UHFFFAOYSA-M
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Description

Lithium 2,2-di-n-propylacetate is an organolithium compound with the molecular formula C8H15LiO2 and a molecular weight of 150.14 g/mol It is primarily used in research settings, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2,2-di-n-propylacetate can be synthesized through the reaction of 2,2-di-n-propylacetic acid with lithium hydroxide or lithium carbonate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction .

Industrial Production Methods

The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Lithium 2,2-di-n-propylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while reduction reactions can produce alcohols or hydrocarbons .

Scientific Research Applications

Lithium 2,2-di-n-propylacetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium 2,2-di-n-propylacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase by displacing magnesium ions, which are vital regulators of numerous signaling pathways. This inhibition leads to downstream effects that are of clinical relevance, particularly in the treatment of mood disorders and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2,2-di-n-propylacetate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets.

Properties

Molecular Formula

C8H15LiO2

Molecular Weight

150.2 g/mol

IUPAC Name

lithium;2-propylpentanoate

InChI

InChI=1S/C8H16O2.Li/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

CWFAFDCTBAYTFA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCC(CCC)C(=O)[O-]

Origin of Product

United States

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